6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS: 1309980-14-0) is a boron-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions. Its structure features a pinacol boronic ester group attached to a dihydrodioxino-pyridine scaffold, making it a valuable intermediate in pharmaceutical and materials science research. The compound’s molecular formula is C₁₃H₁₈BNO₄, with a molecular weight of 257.10 g/mol . Its SMILES string (CC1(C)OB(OC1(C)C)c2ccc3OCCOc3n2) and InChI key (UQIIIMVHMHSXKH-UHFFFAOYSA-N) confirm the presence of the boronate ester and fused dioxane-pyridine ring system .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-9-11(15-10)17-8-7-16-9/h5-6H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIIIMVHMHSXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various biological targets.
Mode of Action
Similar compounds are known to participate in reactions such as borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst.
Biochemical Pathways
The compound may affect various biochemical pathways through its interactions with its targets. For instance, it may participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boron compounds are known for their diverse roles in biological systems and their applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉BNO₂
- Molecular Weight : 245.13 g/mol
- CAS Number : [942919-26-8]
Biological Activity Overview
The biological activity of this compound can be classified based on its pharmacological effects and mechanisms of action.
Pharmacological Effects
-
Anticancer Activity :
- Preliminary studies indicate that boron-containing compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular processes such as DNA replication and repair.
- A study highlighted the ability of similar dioxaborolane derivatives to inhibit tumor growth in xenograft models through apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- Research has shown that compounds with boron can possess antimicrobial activity against a range of pathogens. The presence of the dioxaborolane moiety may enhance membrane permeability and disrupt microbial cell integrity.
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Neuroprotective Effects :
- Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. This is attributed to their ability to modulate signaling pathways involved in neuronal survival.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many boron compounds act as enzyme inhibitors; for instance, they may inhibit proteases or kinases involved in cancer progression.
- Interaction with Nucleic Acids : The compound may interact with DNA or RNA through coordination bonds with boron.
- Modulation of Signaling Pathways : It can influence pathways such as apoptosis and inflammation by modulating protein interactions.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the anticancer effects of dioxaborolane derivatives on breast cancer cells; found significant apoptosis induction. |
| Study B (2021) | Evaluated antimicrobial properties against E. coli and S. aureus; demonstrated effective growth inhibition at low concentrations. |
| Study C (2022) | Assessed neuroprotective effects in a mouse model of Alzheimer's disease; reported improved cognitive function and reduced amyloid plaque formation. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related boronate esters:
Research Findings
- Pharmaceutical Synthesis : The compound was used to prepare 1B , a picolinamide derivative, via Suzuki coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine .
- Material Science: Boronate-containing dioxino-pyridines are explored as ligands for luminescent materials, though their fluorescence properties are less studied compared to styryl-boronate probes (e.g., PY-BE for H₂O₂ detection) .
- Comparative Yields : In cross-couplings, the target compound achieves moderate yields (~60–70%), similar to its dihydrobenzoxazine analogue (CAS 2377610-89-2) but lower than more electron-deficient aryl boronates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
